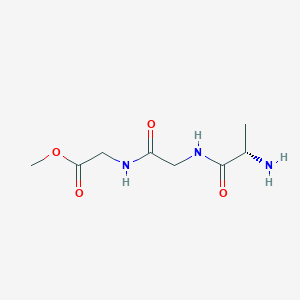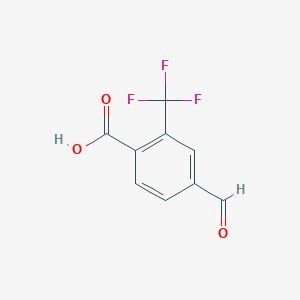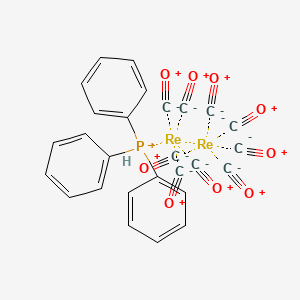
Nonacarbonyl(triphenylphosphine)dirhenium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nonacarbonyl(triphenylphosphine)dirhenium is a complex organometallic compound with the chemical formula [Re₂(CO)₉(PPh₃)] It is known for its unique structure, which includes two rhenium atoms bonded together and coordinated with nine carbonyl groups and one triphenylphosphine ligand
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Nonacarbonyl(triphenylphosphine)dirhenium can be synthesized through the reaction of dirhenium decacarbonyl with triphenylphosphine. The reaction typically involves heating dirhenium decacarbonyl in the presence of triphenylphosphine under an inert atmosphere, such as nitrogen or argon. The reaction proceeds as follows: [ \text{Re}2(\text{CO}){10} + \text{PPh}_3 \rightarrow \text{Re}_2(\text{CO})_9(\text{PPh}_3) + \text{CO} ]
Industrial Production Methods
While the synthesis of this compound is primarily conducted on a laboratory scale, scaling up the production for industrial purposes would involve optimizing the reaction conditions to ensure high yield and purity. This may include controlling the temperature, pressure, and concentration of reactants, as well as employing purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Nonacarbonyl(triphenylphosphine)dirhenium undergoes various types of chemical reactions, including:
Ligand Substitution: The triphenylphosphine ligand can be replaced by other ligands, such as phosphines or phosphites, under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, where the rhenium atoms undergo changes in oxidation states.
Addition Reactions: this compound can react with small molecules like oxygen, nitrogen monoxide, and iodine.
Common Reagents and Conditions
Ligand Substitution: Reactions typically involve the use of excess ligand and may require heating or the presence of a catalyst.
Oxidation and Reduction: Common oxidizing agents include oxygen and iodine, while reducing agents may include hydrogen or hydrides.
Addition Reactions: These reactions often occur under mild conditions and may involve the use of solvents like decalin.
Major Products Formed
Ligand Substitution: Products include various substituted rhenium carbonyl complexes.
Oxidation and Reduction: Products may include oxidized or reduced forms of the rhenium complex.
Addition Reactions: Products include adducts with the added small molecules.
Wissenschaftliche Forschungsanwendungen
Nonacarbonyl(triphenylphosphine)dirhenium has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other rhenium complexes and as a catalyst in various organic reactions.
Biology: The compound’s potential as a radiopharmaceutical agent is being explored due to the radioactive properties of rhenium isotopes.
Medicine: Research is ongoing into its use in targeted cancer therapies, leveraging its ability to deliver radioactive rhenium to tumor sites.
Industry: this compound is used in the development of advanced materials and as a catalyst in industrial chemical processes.
Wirkmechanismus
The mechanism by which nonacarbonyl(triphenylphosphine)dirhenium exerts its effects involves the coordination of the rhenium atoms with various ligands. The compound can undergo ligand exchange, redox reactions, and addition reactions, which alter its chemical properties and reactivity. The molecular targets and pathways involved depend on the specific application, such as catalysis or radiopharmaceutical use.
Vergleich Mit ähnlichen Verbindungen
Nonacarbonyl(triphenylphosphine)dirhenium can be compared with other rhenium carbonyl complexes, such as:
Octacarbonylbis(triphenylphosphine)dirhenium: This compound has two triphenylphosphine ligands and eight carbonyl groups, offering different reactivity and applications.
Dirhenium decacarbonyl: Lacking the triphenylphosphine ligand, this compound has different chemical properties and uses.
Rhenium tricarbonyl complexes: These smaller complexes have distinct reactivity and are used in different catalytic and medicinal applications.
This compound is unique due to its specific ligand arrangement and the resulting chemical properties, making it valuable for specialized applications in research and industry.
Eigenschaften
Molekularformel |
C27H16O9PRe2+ |
|---|---|
Molekulargewicht |
887.8 g/mol |
IUPAC-Name |
carbon monoxide;rhenium;triphenylphosphanium |
InChI |
InChI=1S/C18H15P.9CO.2Re/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;9*1-2;;/h1-15H;;;;;;;;;;;/p+1 |
InChI-Schlüssel |
UZFGPTHCKRELCO-UHFFFAOYSA-O |
Kanonische SMILES |
[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.[Re].[Re] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


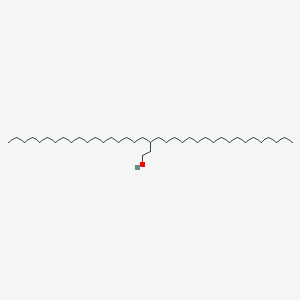
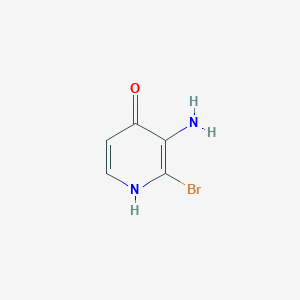
![thieno[2,3-f][1]benzothiole-2,6-dicarboxylic acid](/img/structure/B15250045.png)
![dicyclohexyl-[2-(2,6-dimethoxyphenyl)phenyl]phosphane;palladium(2+);diacetate](/img/structure/B15250048.png)
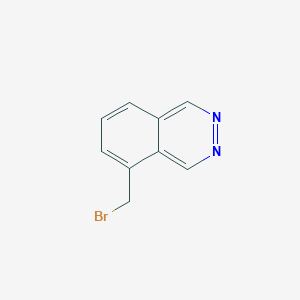

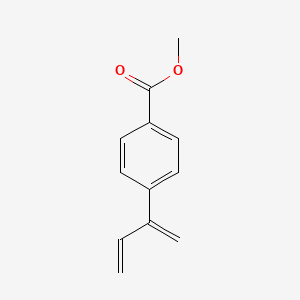
![(2'R,3S)-2'-(3-iodo-2H-indazol-6-yl)-5-methoxyspiro[1H-indole-3,1'-cyclopropane]-2-one](/img/structure/B15250073.png)
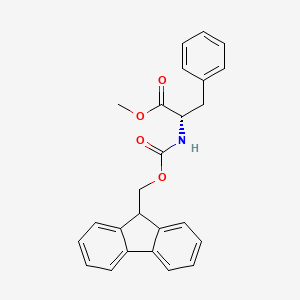
![2,3,5,8-Tetrachloropyrido[2,3-d]pyridazine](/img/structure/B15250087.png)
